molecular formula C11H13BrFN B13621158 2-(3-Bromo-2-fluorophenyl)piperidine

2-(3-Bromo-2-fluorophenyl)piperidine

Cat. No.: B13621158
M. Wt: 258.13 g/mol
InChI Key: BRLWSKMGVMOWKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-2-fluorophenyl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of both bromine and fluorine atoms in the phenyl ring of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-2-fluorophenyl)piperidine typically involves the following steps:

    Bromination and Fluorination: The starting material, 2-fluorophenylpiperidine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Cyclization: The brominated intermediate is then subjected to cyclization under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine, which is a good leaving group.

    Oxidation and Reduction: It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminated product, while oxidation can produce a ketone or aldehyde derivative.

Scientific Research Applications

2-(3-Bromo-2-fluorophenyl)piperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including potential drugs for neurological disorders and cancer.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Agrochemicals: It is also used in the development of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-fluorophenyl)piperidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity.

Comparison with Similar Compounds

    2-(3-Fluorophenyl)piperidine: Lacks the bromine atom, which may result in different reactivity and biological activity.

    2-(3-Bromophenyl)piperidine: Lacks the fluorine atom, which can affect its chemical properties and applications.

Uniqueness: The presence of both bromine and fluorine atoms in 2-(3-Bromo-2-fluorophenyl)piperidine makes it unique compared to its analogs. This dual substitution can enhance its reactivity and provide distinct advantages in various chemical reactions and applications.

Properties

Molecular Formula

C11H13BrFN

Molecular Weight

258.13 g/mol

IUPAC Name

2-(3-bromo-2-fluorophenyl)piperidine

InChI

InChI=1S/C11H13BrFN/c12-9-5-3-4-8(11(9)13)10-6-1-2-7-14-10/h3-5,10,14H,1-2,6-7H2

InChI Key

BRLWSKMGVMOWKW-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=C(C(=CC=C2)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.